1-(2-Methoxyphenethyl)guanidine sulfate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
46316-57-8 |
|---|---|
Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
2-[2-(2-methoxyphenyl)ethyl]guanidine |
InChI |
InChI=1S/C10H15N3O/c1-14-9-5-3-2-4-8(9)6-7-13-10(11)12/h2-5H,6-7H2,1H3,(H4,11,12,13) |
InChI Key |
VFFLHITYAWXGIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCN=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes for 1-(2-Methoxyphenethyl)guanidine Sulfate (B86663)
The guanidine (B92328) moiety is a crucial substructure in many biologically important molecules. rsc.org Its synthesis is typically achieved through guanylation reactions, where an amine nucleophile attacks an electrophilic guanylating agent. scholaris.ca Classical methods for preparing guanidines have been well-established, though newer, metal-catalyzed approaches offer improved efficiency and atom economy. rsc.orgrsc.org
Common guanylating agents include cyanamide, S-methylisothiourea, and carbodiimides. rsc.orgmdpi.com The reaction of an amine with a cyanamide, often catalyzed by acids like scandium(III) triflate, provides a direct route to guanidines. organic-chemistry.org S-alkylisothioureas react with amines to yield guanidinium (B1211019) salts, releasing a thiol as a byproduct. wikipedia.org Perhaps the most versatile and common method involves the addition of amines to carbodiimides. rsc.org This reaction can be promoted by various catalysts, including transition metals, main-group metals, and rare-earth metals, which facilitate the C–N bond formation. rsc.orgacs.orgpku.edu.cn The mechanisms for these catalytic reactions are diverse and can involve processes like insertion/protonation or cycloaddition/protonation. acs.orgacs.org
For the synthesis of 1-(2-Methoxyphenethyl)guanidine, the primary amine (2-methoxyphenethylamine) would be reacted with a suitable guanylating agent. The choice of reagent often depends on the desired scale, substrate tolerance, and reaction conditions. Protecting groups, such as the Boc group, are frequently employed on the guanylating agent to control reactivity and facilitate purification. rsc.orgnih.gov
Table 1: Overview of General Guanidine Synthesis Methods
| Method | Guanylating Reagent | Typical Substrate | Key Features & Notes | Reference |
|---|---|---|---|---|
| Classical Guanylation | Thioureas/Isothioureas | Primary/Secondary Amines | Often requires a mercury salt (e.g., HgCl₂) or other promoter. The use of S-methylisothiourea releases volatile and malodorous methanethiol. | rsc.orgmdpi.comwikipedia.org |
| Classical Guanylation | Cyanamides | Primary/Secondary Amines | Can be catalyzed by Lewis or Brønsted acids. A one-pot, three-component reaction with arylboronic acids and amines is possible with copper catalysis. | organic-chemistry.org |
| Classical Guanylation | Pyrazole-carboxamidines | Primary/Secondary Amines | Reagents like 1H-Pyrazole-1-carboxamidine hydrochloride are stable and effective for guanidinylating a wide range of amines, including amino acids. | rsc.orgnih.gov |
| Catalytic Guanylation | Carbodiimides | Primary/Secondary Amines | Highly atom-economical. A wide variety of metal catalysts (e.g., based on Zn, V, Fe, rare-earth metals) have been developed to promote this reaction. | rsc.orgrsc.orgacs.org |
The key precursor for the target compound is 2-methoxyphenethylamine. Phenethylamines, as a class, are synthesized through several established routes. nih.gov A common industrial and laboratory method is the reduction of a corresponding nitrile, in this case, 2-methoxybenzyl cyanide. orgsyn.org This reduction can be achieved using catalytic hydrogenation with catalysts like Raney nickel, often in the presence of ammonia (B1221849) to minimize the formation of secondary amines, or with chemical reductants like lithium aluminum hydride. orgsyn.org
Another prevalent pathway involves the reduction of a substituted nitrostyrene. For the target precursor, this would involve the Henry reaction between 2-methoxybenzaldehyde (B41997) and nitromethane, followed by reduction of the resulting β-nitrostyrene. youtube.com Alternatively, phenylacetamides can be reduced to the corresponding phenethylamines using reagents such as zinc borohydride (B1222165) or lithium aluminum hydride. google.com The synthesis of various phenethylamine (B48288) analogs for medicinal chemistry applications often utilizes these modular routes, allowing for diverse substitutions on the phenyl ring. nih.govacs.org The specific precursor, 2-methoxyphenethylamine, is thus accessible from readily available starting materials like 2-methoxybenzaldehyde or 2-methoxyphenylacetic acid.
Table 2: Common Synthetic Routes to Phenethylamine Precursors
| Starting Material | Key Transformation | Typical Reagents | Reference |
|---|---|---|---|
| Aryl Nitrile (e.g., Benzyl (B1604629) Cyanide) | Nitrile Reduction | H₂, Raney Nickel, NH₃; LiAlH₄ | orgsyn.org |
| Aryl Amide (e.g., Phenylacetamide) | Amide Reduction | LiAlH₄; Zn(BH₄)₂ | google.com |
| β-Nitrostyrene | Nitroalkene Reduction | LiAlH₄; H₂, Pd/C | orgsyn.org |
| Aryl Halide | Cross-Coupling with Aziridine | Ni/Photoredox Catalysis | acs.org |
| Hydrocinnamic Acid | Curtius Rearrangement | NaN₃, H₂SO₄ | orgsyn.org |
Derivatization Strategies for Analog Development
To explore the chemical space around 1-(2-Methoxyphenethyl)guanidine and develop analogs for structure-activity relationship (SAR) studies, various derivatization strategies can be employed. These involve modifying the core structure through functional group alterations or building diverse compound libraries.
SAR studies are crucial for optimizing the properties of a lead compound. For a molecule like 1-(2-Methoxyphenethyl)guanidine, modifications can be introduced at three main positions: the guanidine group, the phenyl ring, and the ethyl linker.
Guanidine Group Modification: The guanidine moiety itself can be modified. N-alkylation or N-acylation of the guanidine group can significantly alter its hydrogen bonding capacity and basicity, which can fine-tune receptor selectivity. nih.govresearchgate.netnih.gov For example, methylation at different nitrogen atoms of the guanidinium group can suppress or favor specific biological interactions. researchgate.netnih.gov
Phenyl Ring Substitution: The methoxy (B1213986) group on the phenyl ring can be moved to the meta- or para- positions, or replaced with other functional groups like halogens, alkyls, or trifluoromethyl groups. Such changes can modulate the compound's lipophilicity, electronic properties, and steric profile, which often impacts target binding and metabolic stability. nih.gov
Ethyl Linker Perturbation: The two-carbon chain connecting the phenyl and guanidine groups can be lengthened, shortened, or rigidified. Introducing substituents on the linker or incorporating it into a cyclic system can alter the conformational freedom of the molecule, potentially leading to enhanced activity or selectivity. acs.org
These systematic perturbations allow chemists to probe the key interactions between the molecule and its biological target. mdpi.com
Table 3: Potential Modifications for SAR Studies of 1-(2-Methoxyphenethyl)guanidine
| Modification Site | Type of Modification | Potential Impact | Reference |
|---|---|---|---|
| Guanidine Group | N-Alkylation (e.g., methyl, propyl) | Alters H-bonding, basicity, and steric interactions; can enhance selectivity. | nih.govresearchgate.netnih.gov |
| N-Acylation (e.g., acetylation) | Reduces basicity, introduces H-bond acceptor; can modulate receptor specificity. | nih.govnih.gov | |
| Phenyl Ring | Positional Isomers (meta-, para-methoxy) | Changes spatial arrangement of functional groups and electronic properties. | nih.gov |
| Substitution (e.g., -Cl, -F, -CH₃, -CF₃) | Modifies lipophilicity, electronics, and metabolic stability. | nih.gov | |
| Ethyl Linker | Chain length variation or cyclization | Alters conformational flexibility and distance between key pharmacophores. | acs.org |
To efficiently explore a wide range of structural variations, combinatorial chemistry provides powerful tools for generating large libraries of related compounds. acs.org These libraries can be created using solid-phase synthesis or solution-phase parallel synthesis. nih.gov
For the 1-(2-Methoxyphenethyl)guanidine scaffold, a combinatorial library could be designed by varying the building blocks at the key positions. A positional scanning library format is one effective approach. nih.gov In this strategy, a core scaffold is decorated with a diverse set of substituents at different positions.
A hypothetical library could be constructed as follows:
Scaffold: A guanidine core attached to an ethyl linker.
Diversity Point 1 (R¹): A collection of substituted phenylalanines or related building blocks would introduce variations on the aromatic ring (e.g., different alkoxy, alkyl, or halogen substituents).
Diversity Point 2 (R² and R³): The guanidine nitrogen atoms could be substituted with a variety of small alkyl or acyl groups.
By systematically combining a set of building blocks at each diversity point, a large library of analogs can be rapidly synthesized and screened to identify compounds with desired properties. acs.orgnih.gov
Table 4: Illustrative Design for a Combinatorial Library Based on the 1-(Phenethyl)guanidine Scaffold
| Diversity Point | Scaffold Position | Example Building Blocks | Rationale |
|---|---|---|---|
| R¹ | Phenyl Ring Substituent | -OCH₃, -F, -Cl, -CH₃, -CF₃ at ortho, meta, para positions | Explore electronic and steric effects on aromatic ring. |
| R² | Guanidine Nitrogen | -H, -CH₃, -C₂H₅ | Probe steric and basicity effects at the guanidine moiety. |
| R³ | Ethyl Linker | -H, α-CH₃ | Introduce chirality and steric bulk adjacent to the phenyl ring. |
Advanced Analytical and Characterization Techniques in Research
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are paramount for elucidating the molecular architecture of 1-(2-Methoxyphenethyl)guanidine sulfate (B86663). By interacting with the molecule at different energy levels, these methods provide a detailed map of its atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules by mapping the carbon-hydrogen framework. In the analysis of 1-(2-Methoxyphenethyl)guanidine sulfate, ¹H NMR and ¹³C NMR are crucial. The ¹H NMR spectrum would provide information on the number of different types of protons, their electronic environments, and their proximity to one another. For instance, distinct signals would be expected for the aromatic protons on the phenyl ring, the methylene (B1212753) (-CH₂-) protons of the phenethyl group, and the methoxy (B1213986) (-OCH₃) protons. The integration of these signals would correspond to the number of protons in each group.
¹³C NMR spectroscopy complements this by identifying the number of non-equivalent carbon atoms. Key signals would include those from the aromatic ring carbons, the methoxy carbon, the ethyl chain carbons, and the unique carbon of the guanidinium (B1211019) group. The chemical shift of the guanidinium carbon is particularly characteristic. The structural integrity and connectivity of the molecule are confirmed through these combined NMR experiments. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Technique | Structural Moiety | Expected Chemical Shift (ppm) | Key Information Provided |
|---|---|---|---|
| ¹H NMR | Aromatic Protons (C₆H₄) | ~6.8-7.3 | Substitution pattern on the benzene (B151609) ring |
| ¹H NMR | Methoxy Protons (-OCH₃) | ~3.8 | Presence and environment of the ether group |
| ¹H NMR | Ethyl Protons (-CH₂CH₂-) | ~2.8-3.5 | Connectivity between the guanidine (B92328) and phenyl groups |
| ¹H NMR | Guanidinium Protons (NH, NH₂) | Variable, broad | Presence of acidic protons, may exchange with solvent |
| ¹³C NMR | Guanidinium Carbon (C=N) | ~155-165 | Confirms the guanidinium functional group |
| ¹³C NMR | Aromatic Carbons | ~110-160 | Confirms the substituted benzene ring |
| ¹³C NMR | Methoxy Carbon (-OCH₃) | ~55 | Confirms the methoxy group |
| ¹³C NMR | Ethyl Carbons (-CH₂CH₂-) | ~30-50 | Confirms the aliphatic chain linker |
Mass Spectrometry for Molecular Mass Confirmation and Component Identification
Mass Spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis. For this compound, MS analysis would confirm the mass of the cationic component, 1-(2-Methoxyphenethyl)guanidine, and provide evidence of the sulfate counter-ion through its fragmentation. nih.gov
Using a soft ionization technique like Electrospray Ionization (ESI), the intact cation would be observed. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. Fragmentation analysis (MS/MS) can reveal characteristic losses. For instance, the fragmentation of the parent ion could show the loss of ammonia (B1221849) (NH₃) or other neutral fragments from the guanidine group. The presence of the sulfate group is often confirmed in the negative ion mode through the detection of characteristic ions such as HSO₄⁻ at m/z 97 or SO₃⁻• at m/z 80. nih.gov
Table 2: Expected Mass Spectrometry Data for this compound
| Ionization Mode | Expected Ion | Expected m/z | Significance |
|---|---|---|---|
| Positive ESI-MS | [C₁₀H₁₆N₃O]⁺ | 194.1293 (Calculated) | Molecular mass of the cationic component |
| Negative ESI-MS | [HSO₄]⁻ | 96.9601 (Calculated) | Confirmation of the sulfate counter-ion |
| Negative ESI-MS/MS | [SO₃]⁻• | 79.9568 (Calculated) | Fragmentation product confirming sulfate |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. libretexts.org Each functional group absorbs infrared radiation at a characteristic wavenumber, making IR spectroscopy a valuable tool for confirming the structural components of this compound. libretexts.orglibretexts.org
The IR spectrum of this compound would display a combination of characteristic absorption bands. The N-H stretching vibrations of the guanidinium group would appear as broad bands in the 3100-3500 cm⁻¹ region. pressbooks.pub Aromatic C-H stretches are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl chain appear just below 3000 cm⁻¹. libretexts.org The C=N stretch of the guanidinium group gives a strong absorption around 1650-1680 cm⁻¹. The C-O stretching of the methoxy ether group would be visible in the 1000-1300 cm⁻¹ range, and characteristic absorptions for the substituted benzene ring would also be present. libretexts.orgpressbooks.pub
Table 3: Key Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
|---|---|---|
| Guanidinium (N-H) | Stretch | 3100-3500 (broad) |
| Aromatic (C-H) | Stretch | 3000-3100 |
| Aliphatic (C-H) | Stretch | 2850-2960 |
| Guanidinium (C=N) | Stretch | 1650-1680 (strong) |
| Aromatic (C=C) | In-ring Stretch | 1450-1600 |
| Ether (Ar-O-C) | Asymmetric Stretch | 1230-1270 |
| Sulfate (S=O) | Stretch | ~1100 (strong, broad) |
Chromatographic Separation and Purity Determination Methods
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity. The choice of method depends on the compound's volatility and polarity.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is the premier method for the purity analysis of non-volatile, polar compounds like this compound. rsc.orgptfarm.pl Given the compound's ionic nature, a cation-exchange HPLC method is particularly suitable. nih.gov In this approach, the positively charged guanidinium ion interacts with a negatively charged stationary phase. nih.gov
The separation is typically achieved using an aqueous mobile phase containing a buffer and a competing cation, with detection commonly performed using a UV detector set to a wavelength where the aromatic ring absorbs, such as 220 or 270 nm. ptfarm.plnih.gov The retention time of the main peak is characteristic of the compound, and the peak area is proportional to its concentration. Purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. rsc.org
Table 4: Typical HPLC Parameters for Purity Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Cation-Exchange (e.g., Dionex IonPac CS14) nih.gov or C18 Reversed-Phase with ion-pairing agent |
| Mobile Phase | Aqueous buffer (e.g., Methanesulfonic acid) nih.gov |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at ~220 nm or ~270 nm |
| Injection Volume | 5 - 20 µL |
| Purpose | Purity determination and quantification rsc.orgnih.gov |
Gas Chromatography (GC) Applications in Guanidine Research
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. slideshare.net However, guanidine and its salts are non-volatile and thermally labile, making them unsuitable for direct GC analysis. nih.govnih.gov Therefore, their analysis by GC requires a chemical derivatization step to convert them into more volatile and stable analogues. nih.govresearchgate.net
Common derivatizing agents for guanidino compounds include glyoxal, ethyl chloroformate, and hexafluoroacetylacetone. nih.govresearchgate.net These reagents react with the guanidine functional group to form a less polar, more volatile derivative that can be analyzed by GC, typically with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govresearchgate.netresearchgate.net While effective, this indirect method is more complex than HPLC due to the additional sample preparation step. It is generally employed when specific separation challenges or detector requirements make HPLC unsuitable. nih.gov
Table 5: Gas Chromatography Approach for Guanidine Compounds
| Parameter | Typical Condition |
|---|---|
| Pre-analysis Step | Required: Derivatization with agents like ethyl chloroformate nih.gov |
| Column | Capillary column (e.g., HP-5) nih.govresearchgate.net |
| Carrier Gas | Nitrogen or Helium nih.govresearchgate.net |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) nih.govresearchgate.net |
| Application | Analysis of volatile derivatives; not for the intact salt nih.gov |
Ion Chromatography (IC) for Guanidine Salts Analysis
Ion Chromatography (IC) is a powerful analytical technique for the determination of ionic compounds, making it particularly suitable for the analysis of guanidine salts. rsc.org Guanidine and its derivatives are strongly basic and exist as protonated cations in acidic conditions, which allows for their separation and analysis using ion-exchange chromatography. thermofisher.com
In the analysis of guanidine salts, IC typically employs a cation-exchange column and a suppressed conductivity detector. nih.gov This setup allows for the separation of the guanidinium cation from other inorganic and organic cations that may be present in the sample matrix. The method offers a significant advantage as it often does not require a pre-analysis derivatization step, which is a common requirement for other chromatographic techniques like HPLC or GC when analyzing guanidine compounds. nih.gov The use of a high-capacity cation-exchange column, such as the Dionex IonPac CS20, can provide a good separation window between monovalent and divalent cations, which helps in resolving the analyte peak from potentially interfering matrix ions. nih.gov
For a compound like this compound, an IC method would be developed to quantify the main guanidinium cation and to detect the presence of any related ionic impurities. The separation would be based on the affinity of the positively charged 1-(2-methoxyphenethyl)guanidinium ion for the negatively charged stationary phase of the column. By comparing the retention time and peak area of the sample to that of a certified reference standard, accurate quantification can be achieved.
Illustrative Data: IC Analysis of this compound
| Parameter | Value |
| Column | Dionex IonPac CS20 (4 x 250 mm) |
| Eluent | 50 mM Methanesulfonic Acid (MSA) nih.gov |
| Flow Rate | 1.0 mL/min tcichemicals.com |
| Detection | Suppressed Conductivity nih.gov |
| Injection Volume | 20 µL |
| Retention Time | 6.5 min |
| Peak Area | 1284500 |
| Concentration | 9.8 mg/L |
Reaction Monitoring and Purity Assessment Techniques
The synthesis of this compound involves a guanidinylation reaction, where a primary amine is converted to a guanidine. nih.gov Monitoring the progress of this reaction and assessing the purity of the final product are critical steps in the manufacturing process.
Reaction monitoring is essential to determine the optimal reaction time and to ensure the complete conversion of starting materials. Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for this purpose. Small aliquots of the reaction mixture can be taken at different time intervals and analyzed to track the disappearance of the starting amine and the appearance of the guanidine product.
Purity assessment is a crucial quality control step to ensure that the final product meets the required specifications and is free from significant levels of impurities. HPLC is the most widely used technique for the purity analysis of non-volatile organic compounds like this compound. mtc-usa.comsielc.com
A typical HPLC method for a substituted guanidine compound might use a reversed-phase column with a mobile phase consisting of a mixture of water, acetonitrile, and an acid modifier like formic acid. sielc.com Detection can be achieved using a UV detector, as the phenyl group in the molecule will absorb UV light. sielc.com For more sensitive and specific detection, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used. researchgate.net If necessary, pre-column derivatization with reagents like ninhydrin (B49086) can be performed to yield derivatives with enhanced fluorescence properties, allowing for very low detection limits. mtc-usa.com
The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Any peaks other than the main product are considered impurities.
Illustrative Data: Purity Assessment of this compound by HPLC
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.2 | 15,200 | 0.3 | Unidentified Impurity |
| 2 | 4.5 | 8,900 | 0.18 | Starting Amine |
| 3 | 7.1 | 4,950,000 | 99.4 | 1-(2-Methoxyphenethyl)guanidine |
| 4 | 8.9 | 5,600 | 0.12 | Unidentified Impurity |
Pharmacological and Molecular Mechanistic Investigations Preclinical Focus
Elucidation of Molecular Targets and Binding Mechanisms
The guanidine (B92328) moiety is a versatile functional group capable of engaging in multiple types of non-covalent interactions, which allows compounds containing this group to bind to a diverse array of biological targets, including receptors, enzymes, and transporter proteins.
While direct binding data for 1-(2-Methoxyphenethyl)guanidine sulfate (B86663) is not extensively documented, studies on other guanidine derivatives have established their capacity to interact with specific receptor subtypes.
Sigma Receptors: The guanidine scaffold is a known pharmacophore for sigma (σ) receptors. The compound N,N′-di-o-tolyl-guanidine (o-DTG) is recognized as a pan-selective σ-receptor agonist, binding to both σ1 and σ2 subtypes with nanomolar affinity. nih.gov Similarly, 1,3-di(2-tolyl)guanidine ([3H]Tol2Gdn) has been characterized as a high-affinity, selective ligand for sigma-type receptors. pnas.orgosti.gov Research on derivatives of o-DTG, such as N,N′-di-p-bromo-phenyl-guanidine (p-BrDPhG), has further explored this interaction, demonstrating that modifications to the aryl substituents can alter binding affinity for σ1 and σ2 receptor subtypes. nih.gov
| Compound | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Reference |
|---|---|---|---|
| o-DTG | 60-90 | 60-90 | nih.gov |
| p-BrDPhG | 296 ± 46 | 800 ± 57 | nih.gov |
Histamine (B1213489) Receptors: The guanidine functional group is also a key structural feature in some ligands targeting histamine receptors. Studies on guanidine-type agonists have revealed distinct interactions with the histamine H2 receptor (H2R), with potency and efficacy varying between species, such as human and guinea pig. These differences have been attributed to specific amino acid residues within the receptor's transmembrane domains.
Guanidine derivatives have been investigated as inhibitors of various enzymes, including dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis.
Dihydrofolate Reductase (DHFR): DHFR is a target for antimicrobial and anticancer therapies. Certain sulfaguanidine hybrids have been shown to act as dual inhibitors of DNA gyrase and DHFR. mdpi.com For example, specific derivatives demonstrated moderate to potent inhibition of E. coli DHFR, with IC50 values in the low micromolar range. mdpi.com Computational studies have also been used to design potent DHFR inhibitors, identifying a guanidinium-containing molecule ([6-(methoxymethyl)-4-oxo-3,7-dihydro-4H-pyrano[2,3-d]pyrimidin-2-yl]methyl-guanidinium) that forms a highly stable binding interaction with the enzyme's active site. mdpi.com This suggests that the positively charged guanidinium (B1211019) group can establish strong electrostatic interactions within the DHFR channel, contributing to its inhibitory activity. mdpi.com
| Compound Class | Target Enzyme | Inhibitory Activity (IC50, µM) | Reference |
|---|---|---|---|
| Sulfaguanidine Derivative 2d | E. coli DHFR | 4.33 | mdpi.com |
| Sulfaguanidine Derivative 3a | E. coli DHFR | 4.87 | mdpi.com |
| Sulfaguanidine Derivative 2a | E. coli DHFR | 5.54 | mdpi.com |
The charged nature of the guanidinium group facilitates interaction with various transmembrane transporter proteins.
Multidrug and Toxin Extrusion (MATE) Proteins: Guanidine is a recognized substrate of the human Multidrug and Toxin Extrusion proteins MATE1 and MATE2-K. nih.gov These transporters function as H+/organic cation antiporters, playing a key role in the excretion of cationic compounds from cells, particularly in the kidney and liver. nih.govuniprot.org Functional assays in cells expressing these transporters have demonstrated that guanidine transport is stimulated by a directed H+ gradient. Kinetic analyses have determined the affinity of guanidine for these transporters. nih.gov
| Transporter | Substrate | Michaelis-Menten Constant (Km, mM) | Reference |
|---|---|---|---|
| hMATE1 | Guanidine | 2.10 | nih.gov |
| hMATE2-K | Guanidine | 4.20 | nih.gov |
Acid-Sensing Ion Channels (ASICs): While direct data on 1-(2-Methoxyphenethyl)guanidine sulfate is unavailable, other small molecules containing a guanidine group have been shown to modulate ASIC function. ASICs are neuronal ion channels activated by extracellular acidification. These channels are implicated in various physiological and pathological processes, including pain sensation and neurodegeneration.
Cellular and Subcellular Biological Activities
Beyond direct binding to molecular targets, investigations have explored the downstream consequences of these interactions on cellular signaling pathways and the engagement with other essential macromolecules.
A significant area of research for guanidine-based compounds is the inhibition of the Rho GTPase Rac1. Aberrant activity of Rac1 is common in human cancer and is associated with metastatic phenotypes and drug resistance. nih.govchemrxiv.org
N,N'-disubstituted guanidines have been developed as inhibitors of the Rac1-GEF (Guanine nucleotide Exchange Factor) interaction. nih.govchemrxiv.org By binding to a surface groove on Rac1 that is critical for its interaction with GEFs like Tiam1, these compounds prevent the activation of Rac1. This inhibition of Rac1 activation has downstream consequences on signaling pathways. For instance, the guanidine-based inhibitor 1D-142 was found to reduce Rac1-mediated TNFα-induced nuclear translocation of NF-κB, a key pathway involved in cell proliferation and migration in non-small cell lung carcinoma (NSCLC). nih.gov
The guanidinium cation is known to interact with various cellular macromolecules through a combination of electrostatic forces, hydrogen bonding, and other non-covalent interactions.
DNA/RNA Binding: A series of novel guanidino-aryl compounds have been synthesized and studied for their ability to interact with nucleic acids. mdpi.com These compounds have been shown to bind to double-stranded DNA and RNA. The binding mechanism is thought to involve a combination of electrostatic interactions between the guanidinium cation and the phosphate (B84403) backbone, hydrogen bonding, and, in the case of compounds with planar aromatic cores, partial intercalation or minor groove binding. mdpi.comnih.gov The affinity for DNA can be significant, with some derivatives exhibiting binding constants (Kb) in the range of 10^5 M-1, comparable to known minor groove binders. nih.gov Thermal melting studies show that these interactions can lead to a slight stabilization of the DNA double helix. nih.govacs.org
| Compound Class/ID | Interaction Metric | Value | Reference |
|---|---|---|---|
| Guanidino-aryl (GA1, Phenanthrene) | Affinity for AT-DNA | Micromolar | mdpi.com |
| Cyclopropyl-linked guanidine (7i) | Binding Constant (Kb) | 3.49 × 10^5 M-1 | nih.gov |
| Pyridazinone bis-guanidinium (1-4) | Thermal Melting (ΔTm) | +1.1 to +1.4 °C | nih.gov |
Protein Interactions: The guanidinium group, which is also the functional component of the amino acid arginine, is pivotal in protein structure and interactions. It can form strong hydrogen bonds and salt bridges, particularly with the negatively charged side chains of aspartate and glutamate (B1630785). rsc.orgresearchgate.net Molecular dynamics simulations and analyses of protein crystal structures show that the planar geometry of the guanidinium ion also allows it to engage in stacking or cation-π interactions with the flat, nonpolar side chains of aromatic amino acids like tryptophan. researchgate.netnih.gov This ability to interact with proteins through multiple modes has led to the use of the guanidinium group as a "staple" to constrain the helical structure of peptides, enhancing their ability to target and disrupt protein-protein interactions. nih.gov
Influence on Cellular Homeostasis and Stress Responses
Guanidine derivatives have been shown to impact cellular homeostasis, particularly through the induction of cellular stress responses such as the formation of reactive oxygen species (ROS) and the initiation of mitochondrial-mediated apoptosis.
Reactive Oxygen Species Formation:
The generation of intracellular ROS is a key event in the cellular toxicity of some guanidine compounds. For instance, studies on polyhexamethylene guanidine (PHMG) have demonstrated that its cytotoxic effects are associated with the formation of intracellular ROS. tandfonline.comnih.gov This increase in ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress and subsequent cellular damage. While direct studies on this compound are not available, the presence of the guanidine moiety suggests a potential for similar activity. Furthermore, aminoguanidine has been shown to inhibit ROS formation and lipid peroxidation, indicating that the specific substitutions on the guanidine core can significantly modulate this effect. nih.gov
Mitochondrial-Mediated Apoptosis:
The induction of apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic guanidine derivatives. This process is often mediated through the intrinsic mitochondrial pathway. Research on guanidine derivatives containing a chalcone skeleton has shown that these compounds induce apoptosis in human leukemia cells. nih.gov This is characterized by the release of cytochrome c from the mitochondria, which in turn activates initiator caspase-9 and executioner caspase-3, leading to the cleavage of cellular proteins and cell death. nih.gov In some cancer cell lines, guanidine compounds have been observed to trigger cell death that is independent of the p53 tumor suppressor protein, which could be advantageous in treating tumors with p53 mutations. mdpi.com The apoptotic activity of these compounds underscores their potential as antiproliferative agents.
Mechanisms of Cellular Permeation and Intracellular Distribution
The ability of a compound to exert an intracellular effect is contingent upon its capacity to traverse the cell membrane. The highly polar and charged nature of the guanidinium group presents a significant barrier to passive diffusion across the lipid bilayer.
Cellular Permeation:
Studies on charged methyl guanidine have elucidated a "water-bridge" mechanism for its transmembrane permeation. This model suggests that a continuous chain of water molecules and lipid head groups forms across the membrane, creating a transient hydrophilic pathway that facilitates the passage of the charged guanidine group. This mechanism significantly reduces the energy barrier for permeation. It is plausible that this compound utilizes a similar mechanism for cellular entry. The phenethyl group, being lipophilic, may also contribute to the compound's interaction with the cell membrane, potentially influencing the efficiency of its uptake.
Intracellular Distribution:
Once inside the cell, the intracellular distribution of guanidine derivatives can be influenced by their physicochemical properties. Radiolabeled phenethylguanidines have been developed as imaging agents for tissues rich in the norepinephrine transporter (NET), such as cardiac sympathetic neurons and certain tumors. nih.govnih.govacs.org These compounds are actively transported into the cell by NET and can be sequestered into intracellular vesicles. nih.govnih.govacs.org This suggests that the intracellular localization of this compound could be tissue-specific and dependent on the expression of particular transporters.
Non-Clinical In Vitro and In Vivo Biological Evaluation
The biological activities of guanidine derivatives have been explored in various preclinical models, revealing their potential as antimicrobial and antiproliferative agents.
Assessment of Antimicrobial Efficacy in Model Organisms
The guanidine moiety is a common feature in a number of antimicrobial compounds. researchgate.net The positively charged guanidinium group can interact with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death.
A range of guanidine-core small molecules have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com For example, certain novel guanidine compounds have shown potent bactericidal activity against multidrug-resistant cystic fibrosis-associated bacterial species. nih.gov The antimicrobial activity of these compounds is often influenced by the nature of the substituents on the guanidine core.
Below is a table summarizing the antimicrobial activity of representative guanidine derivatives against various model organisms from different studies.
| Compound/Derivative Class | Model Organism | Activity | Reference |
| Guanidine-core small molecules | Staphylococcus aureus (including MRSA) | Good antibacterial activity | mdpi.com |
| Guanidine-core small molecules | Escherichia coli | Limited to no activity | mdpi.com |
| Guanidine-core small molecules | Pseudomonas aeruginosa | No activity | mdpi.com |
| Polyguanidine (CatDex) | Streptococcus mutans | MIC of 50 μmoL L-1 | nih.gov |
| Polyguanidine (CatDex) | Porphyromonas gingivalis | MIC of 50 μmoL L-1 | nih.gov |
| Indolyl aminoguanidinium derivatives | Klebsiella pneumoniae (resistant) | MIC of 4 µg/mL (for compound 4P) | mdpi.com |
Evaluation of Antiproliferative or Cytotoxic Effects in Cell Line Models
Numerous studies have highlighted the antiproliferative and cytotoxic effects of guanidine derivatives against various cancer cell lines. The mechanisms underlying these effects often involve the induction of apoptosis, as discussed previously.
Guanidine derivatives containing a chalcone skeleton have been shown to be potent cytotoxic compounds against several human leukemia cell lines, with IC50 values in the low micromolar range. nih.govulpgc.es These compounds were also effective against cells overexpressing the anti-apoptotic protein Bcl-2, suggesting they can overcome certain mechanisms of drug resistance. nih.gov Poly-guanidine conjugates have also demonstrated potent cytotoxicity in medulloblastoma cell lines at nanomolar concentrations. nih.gov
The following table presents the cytotoxic effects of various guanidine derivatives on different cancer cell lines.
| Compound/Derivative Class | Cell Line | IC50 Value | Reference |
| Guanidine-chalcone hybrid (6f) | U-937 (Leukemia) | 1.6 ± 0.6 µM | nih.gov |
| Guanidine-chalcone hybrid (6i) | U-937 (Leukemia) | Similar to 6f | nih.gov |
| Poly-guanidine conjugate (GuaDex) | DAOY (Medulloblastoma) | 223.4 - 281.1 nM | nih.gov |
| Guanidine alkaloids (from Monanchora pulchra) | Various human cancer cells | Cytotoxic properties observed | mdpi.com |
Comparative Pharmacological Profiling of Guanidine Derivatives in Animal Models
Radiolabeled phenethylguanidines have been evaluated in nonhuman primates and mice as imaging agents. nih.govnih.govacs.org These studies have demonstrated their ability to accumulate in target tissues, such as the heart and adrenergic tumors, providing a basis for their potential diagnostic applications. nih.govnih.govacs.org
In a mouse pneumonia model, an indolyl aminoguanidinium derivative (compound 4P) improved survival rates, reduced bacterial loads, and alleviated tissue damage at a dosage of 4 mg/kg, highlighting the potential therapeutic efficacy of this class of compounds in infectious disease models. mdpi.com
Structure Activity Relationship Sar and Rational Design Principles
Identification of Key Pharmacophores and Structural Motifs within Guanidine (B92328) Frameworks
The biological activity of guanidine-containing compounds is largely dictated by specific pharmacophores and structural motifs. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.
The primary pharmacophore of the guanidine framework is the guanidinium (B1211019) group itself. nih.govresearchgate.net Due to its strong basicity (pKa ≈ 13.6), the guanidine moiety is protonated at physiological pH, forming a resonance-stabilized guanidinium cation. wikipedia.orgscripps.edu This cation is a key element for biological activity, primarily due to its ability to engage in multiple high-energy interactions with biological targets. nih.govnih.gov These interactions include:
Hydrogen Bonding: The guanidinium ion can act as a potent hydrogen bond donor. nih.gov
Electrostatic Interactions: It readily forms strong salt bridges with negatively charged amino acid residues like aspartate and glutamate (B1630785) found in receptor binding pockets. nih.govresearchgate.net
Cation-π Interactions: The delocalized positive charge can interact favorably with the electron-rich faces of aromatic amino acid residues such as tyrosine and tryptophan. nih.govnih.gov
The Phenethyl Moiety: This component consists of a phenyl ring connected to the guanidine group by a two-carbon (ethyl) linker. This aromatic ring and linker provide a hydrophobic scaffold that can interact with non-polar regions of a binding site. acs.org The length and flexibility of the linker are critical, as they determine the spatial orientation of the terminal guanidine group relative to the aromatic ring, influencing how the molecule fits into its target. uomustansiriyah.edu.iq
The 2-Methoxy Group: The substitution pattern on the phenyl ring is crucial for fine-tuning activity. A methoxy (B1213986) group at the ortho- (or 2-) position can influence the molecule's conformation, lipophilicity, and electronic properties. It can also serve as a hydrogen bond acceptor, potentially forming additional interactions within the binding pocket.
The combination of the cationic guanidinium head, a hydrophobic aromatic body, and a specific linker constitutes the fundamental pharmacophoric model for this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to identify correlations between the physicochemical properties of a series of compounds and their biological activities. nih.govnih.gov For guanidine derivatives, QSAR studies help to predict the activity of novel analogs and provide insights into the structural requirements for optimal interaction with a target.
QSAR models are built by calculating various molecular descriptors for a set of molecules and then using statistical methods, like multiple linear regression, to create a mathematical equation that relates these descriptors to their measured biological activity. nih.gov Key descriptors investigated for guanidine analogs often include:
Lipophilicity Parameters (e.g., log P): These describe the compound's solubility and ability to cross cell membranes. For some guanidine series, lipophilicity has been shown to correlate with activity. nih.govnih.gov
Electronic Parameters: Descriptors such as Hammett constants or calculated atomic charges quantify the electronic effects of substituents on the aromatic ring, which can influence binding affinity. nih.gov
Steric and Shape Descriptors: These parameters describe the molecule's size, shape, and flexibility. The spatial arrangement of bulky substituents can be a determining factor in the potency of some guanidine inhibitors. nih.gov
A QSAR analysis of substituted pyridinyl guanidines, for instance, revealed that inhibitory activity was influenced by molecular shape, flexibility, and the presence of halogen atoms in one series, while in a second series, potency depended on lipophilicity and the spatial orientation of bulky groups. nih.gov Such analyses provide a quantitative framework for understanding the SAR data and serve as a guide for further structural modifications aimed at enhancing biological activity. nih.gov
Table 1: Illustrative Physicochemical Descriptors Used in QSAR Studies of Guanidine Analogs
| Descriptor Class | Specific Descriptor Example | Property Measured | Potential Influence on Activity |
|---|---|---|---|
| Lipophilicity | log P (Octanol-Water Partition Coefficient) | Hydrophobicity/Hydrophilicity balance | Membrane permeability, hydrophobic interactions with target |
| Electronic | Hammett Constant (σ) | Electron-donating or -withdrawing nature of a substituent | Binding affinity, pKa modulation of the guanidine group |
| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability | Steric fit within the binding pocket |
| Conformational | Number of Rotatable Bonds | Molecular flexibility | Ability to adopt the optimal conformation for binding |
Computational Chemistry and Molecular Docking Studies for Ligand-Target Interactions
Computational chemistry, and specifically molecular docking, provides a three-dimensional model of how a ligand like a guanidine derivative interacts with its protein target at an atomic level. acs.org These in silico studies are crucial for understanding the molecular basis of activity and for the rational design of new compounds. nih.govresearchgate.net
Docking simulations place a ligand into the binding site of a receptor and calculate a score that estimates the binding affinity. These models consistently show the central role of the protonated guanidine group. nih.govacs.org
Key findings from docking studies on various guanidine derivatives include:
Interaction with Acidic Residues: The positively charged guanidinium group is frequently observed forming a strong ionic bond or a bidentate (two-point) hydrogen bond network with the carboxylate side chains of aspartic acid (Asp) or glutamic acid (Glu) residues in the orthosteric binding site. nih.govnih.gov
Hydrogen Bond Networks: Beyond the primary interaction with acidic residues, the guanidine N-H groups can form additional hydrogen bonds with the backbone carbonyls or other hydrogen bond-accepting residues (e.g., asparagine, threonine) in the pocket, further stabilizing the complex. nih.govacs.org
Hydrophobic and Aromatic Interactions: The phenethyl portion of the molecule is typically positioned in a hydrophobic pocket. nih.govacs.org This region is often lined with non-polar and aromatic amino acids like phenylalanine (Phe), tyrosine (Tyr), tryptophan (Trp), and leucine (B10760876) (Leu). acs.org The aromatic ring of the ligand can engage in favorable π–π or cation-π stacking interactions with these residues. nih.govacs.org
For example, docking studies of guanidine derivatives into the histamine (B1213489) H3 receptor showed the guanidino moiety forming an ionic bond with E206, while the benzyl (B1604629) fragment occupied a hydrophobic pocket built by residues including F193, L199, and W371. nih.gov Such studies allow researchers to visualize the precise ligand-target interactions that drive binding and selectivity. nih.gov
Table 2: Common Interacting Residues and Bond Types in Docking Studies of Guanidine Analogs
| Ligand Moiety | Interacting Amino Acid Residue (Example) | Type of Interaction | Significance |
|---|---|---|---|
| Guanidinium Group | Aspartic Acid (Asp), Glutamic Acid (Glu) | Ionic Bond / Salt Bridge | Primary anchor, crucial for high-affinity binding |
| Guanidinium Group | Asparagine (Asn), Threonine (Thr) | Hydrogen Bond | Stabilizes ligand orientation |
| Aromatic Ring (e.g., Phenyl) | Phenylalanine (Phe), Tyrosine (Tyr) | π-π Stacking | Contributes to binding affinity through hydrophobic interactions |
| Guanidinium Group | Tyrosine (Tyr), Tryptophan (Trp) | Cation-π Interaction | Additional electrostatic stabilization |
| Alkyl Linker/Substituents | Leucine (Leu), Valine (Val), Alanine (Ala) | van der Waals / Hydrophobic | Positions the ligand within the hydrophobic sub-pocket |
Strategic Design of Novel Guanidine Analogs with Enhanced Selectivity or Potency
The insights gained from SAR, QSAR, and computational studies form the basis for the rational design of new guanidine analogs with improved properties. uomustansiriyah.edu.iqacs.org The goal is often to enhance potency (higher affinity for the target) or selectivity (higher affinity for the desired target over other related targets). nih.govnih.gov
Strategic modifications can be made to different parts of the lead molecule:
Modification of the Guanidine Group: While often essential, the guanidine group can be modified to fine-tune basicity or introduce new interactions. For instance, alkylation or acylation of the terminal nitrogens can alter the hydrogen-bonding pattern and has been used to convert biselective ligands into highly subtype-selective ones. nih.govnih.gov
Alteration of the Linker: The linker connecting the guanidine head to the hydrophobic body is a common target for modification. Changing its length, rigidity, or composition can optimize the positioning of the key pharmacophoric groups within the binding site. Replacing a flexible alkyl chain with a more rigid cyclic group (e.g., cyclohexyl) has been shown to dramatically shift the activity profile of some guanidine derivatives. nih.govacs.org
Substitution on the Aromatic Ring: Adding or changing substituents on the phenyl ring is a classic medicinal chemistry strategy. This can modulate lipophilicity, electronic character, and metabolic stability, and can introduce new contact points with the receptor. A systematic exploration of different substituents can lead to analogs with significantly enhanced potency. nih.govnih.gov
A study on guanidine-containing chalcones found that introducing a N-methylpiperazine ring as part of the guanidine substituent significantly enhanced cytotoxic potency compared to analogs with morpholine (B109124) or piperidine (B6355638) rings. ulpgc.es In another example, the serendipitous discovery of spontaneously formed oligomers of a linear guanidine derivative led to the identification of a symmetric dimer with a superior antibacterial profile, which was then selected as a new lead compound for further optimization. nih.gov These examples highlight how a deep understanding of SAR principles enables the strategic evolution of a chemical scaffold to achieve a desired biological outcome.
Emerging Research Avenues and Future Directions in Guanidine Chemistry
Exploration of New Chemical Space for Guanidine-Based Compounds
No literature was found describing the synthesis, derivatization, or exploration of the chemical space around 1-(2-Methoxyphenethyl)guanidine sulfate (B86663). General methods for the synthesis of guanidine (B92328) derivatives are known, often involving the reaction of an amine with a guanylating agent. For instance, the preparation of guanidine sulfates can be achieved by reacting urea (B33335) with sulfamic acid or its salts. However, specific application of these methods to produce 1-(2-Methoxyphenethyl)guanidine sulfate is not documented.
Advanced Methodologies in Target Deconvolution for Guanidine Derivatives
There is no information available on the biological targets of this compound or any target deconvolution studies performed on it. Methodologies for identifying the molecular targets of bioactive small molecules are well-established, including affinity chromatography, expression cloning, and proteomic approaches. technologynetworks.comnih.gov These techniques are generally applicable to various compounds but have not been specifically applied to this compound according to available records.
Applications in Chemical Biology and Molecular Probe Development
No studies have been published detailing the use of this compound in chemical biology or as a molecular probe. Guanidine-containing compounds have been investigated for such applications due to the properties of the guanidinium (B1211019) group, but research has focused on other derivatives.
Interdisciplinary Research Collaborations for Comprehensive Characterization and Biological Assessment
There is no evidence of interdisciplinary research collaborations focused on the characterization or biological assessment of this compound.
Due to the lack of specific information for "this compound," the following data tables, which would typically list compound properties and related molecules, cannot be generated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
